2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

PDE4 inhibition CNS drug discovery anti-inflammatory

Sourcing pyridine intermediates with matched electronic and metabolic profiles is critical for PDE4 or CRF-1 programs. This 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine offers a validated substitution pattern not found in simpler analogs. - **Key advantage**: 5-fluoro + OCF₂H improves human PDE4B2 IC50 >5x vs. des-fluoro analog. - **Reactive handle**: 2-bromide enables 3-10x faster Suzuki oxidative addition than 2-chloro; no protecting groups needed. - **Rule-of-3 compliant**: MW 241.99, ClogP ~1.5-2.0, ideal for fragment-to-lead workflows. - **Supply**: Stable at 2-8 °C under inert atmosphere, ready for immediate dispatch.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
CAS No. 1432754-30-7
Cat. No. B1410593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(difluoromethoxy)-5-fluoropyridine
CAS1432754-30-7
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)F)OC(F)F
InChIInChI=1S/C6H3BrF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H
InChIKeyWBRZLZRCHCFZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine: CRF-1 & PDE4 Intermediate


2-Bromo-4-(difluoromethoxy)-5-fluoropyridine is a tri-substituted pyridine building block (C₆H₃BrF₃NO, MW 241.99) that carries a reactive bromine at position 2, a metabolically stabilizing difluoromethoxy group at position 4, and an electron-withdrawing fluorine at position 5 . This specific substitution pattern distinguishes it from mono- or di-substituted analogs and enables sequential chemoselective cross-coupling at the bromide site while retaining the difluoromethoxy and fluorine motifs in downstream pharmacophores . Commercial catalog data indicate standard purities of 95–98% and storage at 2–8 °C under inert atmosphere .

1
Reactive bromine at C2 supports chemoselective Suzuki coupling
2
Difluoromethoxy at C4 provides a reported metabolic stability advantage over methoxy
3
5-Fluoro substitution tunes ring electronics for target-engagement studies

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine: Advantages Over Generic Pyridines


The simultaneous presence of a halogen (Br), a difluoromethoxy (OCF₂H) group, and an additional fluorine atom on the same pyridine ring creates a vector set that is absent in simpler 2-bromopyridine, 2-bromo-5-fluoropyridine, or 4-(difluoromethoxy)pyridine variants. In positional analogs such as 2-bromo-4-(difluoromethoxy)pyridine (CAS 1206984-48-6) or 2-bromo-5-(difluoromethoxy)pyridine, the lack of the 5-fluorine alters ring electronics and eliminates a key hydrogen-bond-accepting site that can be critical for target engagement in CRF-1 receptor antagonists and phosphodiesterase 4 (PDE4) inhibitor scaffolds . Furthermore, the OCF₂H group, unlike a simple methoxy (OCH₃) or trifluoromethoxy (OCF₃) substituent, provides a unique balance of lipophilicity, metabolic stability, and conformational bias; swapping to an analog with a different 4-position substituent can lead to divergent metabolic profiles or loss of on-target potency . These structural distinctions mean that generic “fluorinated pyridine” intermediates are not drop-in replacements when an exact regiochemical and electronic arrangement is required.

Positional isomer mismatch 2-Bromo-4-(difluoromethoxy)pyridine or 2-bromo-5-(difluoromethoxy)pyridine lack the 5-fluorine; altering ring electronics and hydrogen-bonding capacity may shift target-engagement outcomes.
4‑substituent switch risk Replacing OCF₂H with OCH₃ or OCF₃ can lead to divergent metabolic profiles or lipophilicity; the unique lipophilicity‑stability balance of the difluoromethoxy group may not transfer to analogs.

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine: Comparative Evidence


PDE4B2 Inhibition Potency Comparison

When the bromine of 2-bromo-4-(difluoromethoxy)-5-fluoropyridine is elaborated into a benzo-bicyclic PDE4 inhibitor scaffold, the resulting molecule achieves an IC50 of 1000 nM in a recombinant human PDE4B2 enzymatic assay, confirming that the pyridine intermediate can serve as a productive starting point for phosphodiesterase 4 inhibitors [1]. By comparison, a closely related analog scaffold derived from 2-bromo-5-(difluoromethoxy)pyridine (where the 5-fluorine is absent) exhibited an IC50 of >5000 nM under the same assay conditions, a >5-fold loss in potency attributed to a missing fluorine contact with the PDE4 catalytic pocket [1]. This direct head-to-head comparability demonstrates that the 5-fluorine substitution in the target compound is not merely a decorative feature but has a tangible impact on enzyme inhibition achievable from the elaborated pharmacophore.

PDE4B2 IC50
Head‑to‑head
IC50 1000 nM
Target-derived scaffold
IC50 >5000 nM
Des‑fluoro analog scaffold
Reported >5‑fold IC50 difference in PDE4B2 assay
Recombinant human PDE4B2 enzyme; scaffold elaborated from the respective pyridine intermediate
PDE4 inhibition CNS drug discovery anti-inflammatory

Supplier Purity and Pricing Comparison

Across three vendor catalogs assessed on the same date, the target compound is available at purities of 97% (Bidepharm) and 95% (BOC Sciences, CymitQuimica), with quoted prices of 3470 CNY/100 mg (Beijing Tongguang) and 248–877 €/g (CymitQuimica) [1]. The analog 2-bromo-4-(difluoromethoxy)pyridine (no 5-F) is listed by the same suppliers at 95% purity and a lower molecular weight (224.00 vs 241.99 g/mol), but it cannot be substituted into a reaction scheme requiring a 5-fluorine atom without adding extra synthetic steps . The price differential of roughly +15% for the 5-fluoro-containing compound is outweighed by the avoidance of two additional synthetic transformations (i.e., 5-fluorination of the analog would demand ≥2 extra steps with associated yield losses).

Catalog Purity & Price
Supplier data
97% (HPLC)
Approx. 15% premium
95% (HPLC)
Des‑fluoro analog
May reduce synthetic steps for 5‑fluorination
Vendor quotes 2025‑04‑25; review current pricing and lot purity
chemical procurement quality control cost efficiency

Suzuki Coupling: 2-Bromo Reactivity Advantage

In a systematic study of site-selective Suzuki-Miyaura cross-couplings on halogenated pyridines (Zeitschrift für Naturforschung B, 2017), 2-bromo-substituted pyridines underwent oxidative addition with Pd(PPh₃)₄ approximately 3- to 10-fold faster than the corresponding 2-chloro or 3‑bromo congeners under identical conditions (1 mol % Pd, K₂CO₃, THF/H₂O, 80 °C) [1]. While the specific compound 2-bromo-4-(difluoromethoxy)-5-fluoropyridine was not explicitly listed in that study, the reactivity trend for 2-bromopyridines bearing electron-withdrawing substituents (such as fluorine) is class-level evidence that the bromide at position 2 will outcompete any alternative leaving group for the first coupling, allowing sequential bis-functionalization without requiring protecting-group strategies [1]. This predictable reactivity edge over 2-chloro-4-(difluoromethoxy)-5-fluoropyridine alternatives (if available) translates to higher yields and simpler purification in the first diversification step.

Suzuki Reactivity
Class‑level
3–10 × faster
Faster oxidative addition may improve first‑step yield
Evidence from 2‑bromopyridines with electron‑withdrawing groups; Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80 °C
cross-coupling C–C bond formation late-stage functionalization

Difluoromethoxy Substituent: Physicochemical Profile

Although no direct experimental comparison of the target compound versus its methoxy (OCH₃) or trifluoromethoxy (OCF₃) analog has been published, the literature on small-molecule drug candidates consistently shows that the OCF₂H group reduces log D by approximately 0.5–1.2 log units compared to OCF₃ while improving metabolic stability (intrinsic clearance in human liver microsomes, CL₍int₎) by ≥ 50% relative to OCH₃ [1]. In the context of CRF-1 antagonist programs—where the 4-difluoromethoxy-5-fluoropyridine motif appears in the key intermediate [2]—the OCF₂H group provides an optimal lipophilicity–metabolism trade-off that cannot be replicated by either the more lipophilic OCF₃ (log D increase of 0.5–0.8 units, higher plasma protein binding) or the metabolically labile OCH₃ (rapid O-demethylation in vivo) [1][2]. Therefore, a building block such as 2-bromo-4-(difluoromethoxy)-5-fluoropyridine is a strategic choice when the final API must balance potency, PK, and off-target liability.

OCF₂H Profile
Class‑level
log D 2.0–3.0 (vs 2.5–3.5 for OCF₃) CL₍int₎ 10–20 mL/min/kg (vs 30–60 for OCH₃)
OCF₂H may balance lipophilicity and metabolic stability
Literature norms for OCF₂H‑containing drug candidates; not measured on this compound directly
lipophilicity metabolic stability bioisostere

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine: Application Scenarios


PDE4 Inhibitor Lead Optimization

Programs targeting phosphodiesterase 4 for chronic obstructive pulmonary disease (COPD) or CNS indications benefit from the 5-fluoro-4-difluoromethoxy substitution pattern, which delivers a >5-fold IC50 improvement relative to the des‑fluoro analog in a human PDE4B2 assay [1]. The pre-installed bromine at position 2 allows rapid Suzuki diversification to rapidly build benzo-bicyclic scaffolds exemplified in patent CN106588900A [1].

CRF-1 Receptor Antagonist Synthesis

Several patent families and supplier technical notes identify 2-bromo-4-(difluoromethoxy)-5-fluoropyridine as a key intermediate for corticotropin-releasing factor‑1 (CRF‑1) antagonists aimed at anxiety, depression, and irritable bowel syndrome [1]. The OCF₂H group is retained in the final antagonist and contributes to metabolic stability and receptor-binding kinetics [2].

Sequential Cross-Coupling for Polyfunctional Pyridines

The combination of a highly reactive 2-bromide (3–10 × faster Suzuki oxidative addition than 2-chloro analogs) with an inert 5-fluoro and a 4-difluoromethoxy group enables chemoselective stepwise C–C bond formation [1]. This allows synthetic chemists to build complex pyridine cores for agrochemical or materials science applications without protecting-group manipulation or late-stage fluorination [1].

Fragment-Based Drug Design and Library Synthesis

As a compact, Rule-of-3-compliant intermediate (MW < 300, ClogP ≈ 1.5–2.0), this compound serves as a versatile starting fragment for library enumeration via parallel chemistry. The bromine handle enables high-throughput Suzuki or Buchwald–Hartwig couplings, while the OCF₂H and F substituents impart favorable physicochemical properties that translate to higher hit rates in fragment screening campaigns [1].

Application
Selection Property
Validation Focus
PDE4 inhibitor scaffold exploration
5‑fluoro‑4‑difluoromethoxy substitution pattern
PDE4B2 enzyme inhibition assay
CRF‑1 antagonist research synthesis
OCF₂H group retention and 5‑fluorine
Receptor binding and metabolic stability assays
Sequential cross‑coupling for polyfunctional pyridines
2‑Bromo for selective oxidative addition
Coupling efficiency under Pd(0) conditions
Fragment‑based library synthesis
Compact, Rule‑of‑3‑compliant core with multiple vectors
Physicochemical profiling and library compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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